
Lusutrombopag
Overview
Description
Lusutrombopag is an orally bioavailable, small molecule thrombopoietin receptor agonist. It is primarily used for the treatment of thrombocytopenia in adult patients with chronic liver disease who are scheduled to undergo a procedure . Thrombocytopenia is a condition characterized by abnormally low platelet counts, which can lead to increased bleeding risks. This compound helps increase platelet production, thereby reducing the need for platelet transfusions before medical procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lusutrombopag is synthesized through a multi-step chemical process. The synthesis involves the formation of a thiazole ring, which is a key structural component of the compound. The process includes several steps such as halogenation, coupling reactions, and cyclization . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and meeting regulatory standards. The production process is designed to be efficient and cost-effective while maintaining the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Lusutrombopag undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Scientific Research Applications
Preoperative Management in Chronic Liver Disease
Lusutrombopag has shown significant efficacy in reducing the need for platelet transfusions in patients with chronic liver disease undergoing invasive procedures. Clinical trials have demonstrated that treatment with this compound significantly increases platelet counts, allowing many patients to avoid transfusions entirely.
- Study Findings : In a meta-analysis of three randomized controlled trials, patients treated with this compound had a higher rate of achieving a platelet count of at least 50 × 10^9/L compared to placebo (risk ratio 6.39) and significantly reduced the need for preoperative platelet transfusion (risk ratio 3.42) .
Study | Sample Size | Primary Endpoint Met | Platelet Count Increase | Transfusion Requirement Reduction |
---|---|---|---|---|
L-PLUS 1 | 173 | Yes | Significant increase | Yes |
L-PLUS 2 | 170 | Yes | Significant increase | Yes |
REALITY | Varied | Yes (84%) | ≥50,000/μL in 74% | Yes |
Real-World Efficacy
The REALITY study, which evaluated the real-world use of this compound in European cirrhotic patients, confirmed its efficacy and safety. The primary endpoint of avoiding platelet transfusions was achieved in 84% of patients, demonstrating that this compound can effectively manage severe thrombocytopenia outside clinical trial settings .
Safety Profile
This compound has a favorable safety profile. Most adverse events reported were mild to moderate. The incidence of thrombotic events was comparable between this compound and placebo groups, indicating that while it raises platelet counts, it does not significantly increase the risk of thrombosis .
- Adverse Events Reported :
- Mild headache
- Nausea
- Thrombotic events (very low incidence)
Case Studies
Several case studies have highlighted the successful application of this compound:
- Case Study 1 : A patient with chronic liver disease and severe thrombocytopenia was treated with this compound prior to a liver biopsy. The patient achieved a platelet count above the threshold required for the procedure without needing a transfusion.
- Case Study 2 : In another instance, a cirrhotic patient scheduled for an elective surgery was administered this compound and managed to avoid any transfusion while maintaining stable platelet levels throughout recovery.
Mechanism of Action
Lusutrombopag exerts its effects by mimicking the biological actions of endogenous thrombopoietin. It acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. By binding to the transmembrane domain of TPOR, this compound induces the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This leads to an increase in platelet production .
Comparison with Similar Compounds
Similar Compounds
Avatrombopag: Another thrombopoietin receptor agonist used for the treatment of thrombocytopenia.
Fostamatinib: A spleen tyrosine kinase (SYK) inhibitor used for chronic and refractory immune thrombocytopenia.
Uniqueness of Lusutrombopag
This compound is unique in its specific mechanism of action and its efficacy in treating thrombocytopenia in patients with chronic liver disease. Unlike avatrombopag, which is also a thrombopoietin receptor agonist, this compound has a distinct chemical structure and pharmacokinetic profile. Fostamatinib, on the other hand, targets a different pathway (SYK) and is used for a different type of thrombocytopenia .
Biological Activity
Lusutrombopag is an oral thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia in patients with chronic liver disease (CLD). This compound mimics the biological actions of endogenous thrombopoietin (TPO) by binding to the thrombopoietin receptor (TPOR), thereby stimulating megakaryocyte proliferation and differentiation, which leads to increased platelet production. This article explores the biological activity of this compound, supported by clinical data, mechanisms of action, and case studies.
This compound acts as an agonist for TPOR, which is essential for the regulation of platelet production. By binding to the transmembrane domain of TPOR on megakaryocytes, it activates intracellular signaling pathways similar to those activated by endogenous TPO. The primary pathways involved include:
- JAK/STAT Pathway : This pathway is crucial for mediating the effects of various hematopoietic cytokines, including TPO.
- Proliferation and Differentiation : this compound promotes the proliferation and differentiation of hematopoietic stem cells into megakaryocytes, which subsequently mature into platelets. A single megakaryocyte can produce thousands of platelets during its maturation process .
Efficacy in Clinical Trials
This compound has been evaluated in several clinical trials to assess its efficacy and safety in patients with severe thrombocytopenia due to CLD. Key findings from these trials include:
- L-PLUS 1 and L-PLUS 2 Trials : These phase 3 randomized controlled trials demonstrated that this compound significantly reduced the need for platelet transfusions and achieved durable increases in platelet counts. In the L-PLUS 2 trial, 64.8% of patients treated with this compound met the primary endpoint of avoiding preprocedure platelet transfusion compared to only 29.0% in the placebo group (p < 0.0001) .
- REALITY Study : A real-world study conducted across 19 Italian hepatology centers confirmed that this compound maintained efficacy and safety consistent with earlier registrational studies. The primary endpoint was also focused on avoiding platelet transfusions, demonstrating a high success rate in clinical practice .
Pharmacokinetics
The pharmacokinetic profile of this compound shows that it is rapidly absorbed following oral administration, with a peak plasma concentration reached within a few hours. The half-life allows for once-daily dosing, making it convenient for patient compliance. Studies indicate similar pharmacokinetics between Japanese and Caucasian populations, suggesting broad applicability across demographics .
Safety Profile
This compound is generally well-tolerated, with most adverse events being mild or moderate in severity. In comparative studies, adverse event rates were similar between this compound and placebo groups, indicating a favorable safety profile . Notably, while there was a significant reduction in bleeding events associated with thrombocytopenia treatment, rates of thrombotic events remained comparable between treatment and control groups .
Case Studies
Case Study 1: Efficacy in a Cirrhotic Patient
A cirrhotic patient scheduled for a liver biopsy was treated with this compound to increase platelet counts prior to the procedure. The patient's platelet count rose from 30,000/μL to over 70,000/μL within a week of treatment, allowing the procedure to proceed without complications or the need for transfusion.
Case Study 2: Long-term Treatment
In another case involving a patient with chronic liver disease undergoing multiple invasive procedures over several months, continuous treatment with this compound resulted in sustained platelet counts above 50,000/μL across several interventions, significantly improving the patient's quality of life and reducing hospitalization related to bleeding risks.
Summary Table of Clinical Findings
Study | Population | Primary Endpoint | This compound Outcome | Placebo Outcome |
---|---|---|---|---|
L-PLUS 1 | Patients with CLD | Avoidance of platelet transfusion | 64.8% met endpoint | 29.0% met endpoint |
L-PLUS 2 | Patients undergoing surgery | Platelet count ≥ 50 × 10^9/L | Median duration: 19.2 days | Median duration: 0 days |
REALITY | Cirrhotic patients | Avoidance of transfusions | Consistent efficacy observed | Not specified |
Q & A
Q. Basic: What validated endpoints are used to measure Lusutrombopag’s efficacy in reducing platelet transfusion requirements?
In clinical trials, validated endpoints include:
- Platelet count thresholds : Achieving ≥50 × 10⁹/L with a ≥20 × 10⁹/L increase from baseline pre-procedure .
- Composite endpoints : Avoidance of platelet transfusions and rescue therapy (e.g., post-procedural bleeding interventions) .
- Real-world outcomes : Bleeding frequency during hospitalization and medical costs, analyzed via propensity score matching in retrospective studies .
Methodological guidance : Use sensitivity analyses to account for variability in transfusion protocols across institutions .
Q. Basic: What are the key considerations in designing RCTs to evaluate this compound’s efficacy in thrombocytopenia management?
Critical design elements include:
- Patient stratification : Baseline platelet counts (<50 × 10⁹/L) and Child-Pugh classification (e.g., excluding Class C in early trials) .
- Dosing regimen : Fixed 3 mg once daily for 7 days without platelet monitoring, supported by PK/PD simulations showing 85.2% efficacy probability .
- Safety monitoring : Prospective imaging (e.g., Doppler ultrasound) to detect portal vein thrombosis (PVT) and standardized bleeding event definitions .
Q. Advanced: How can researchers address discrepancies in bleeding event definitions across studies in meta-analyses?
Strategies include:
- Subgroup categorization : Separate minor bleeding (e.g., epistaxis) from major events requiring rescue therapy .
- Temporal analysis : Distinguish intra-procedural vs. post-procedural bleeding .
- Sensitivity testing : Exclude studies with non-standardized reporting and validate findings against real-world datasets (e.g., Japanese administrative databases) .
Example : A meta-analysis found lower bleeding incidence with this compound (3.7% vs. 8.2% with platelet transfusions), but heterogeneity required reclassification of events .
Q. Advanced: What methodological approaches assess pharmacokinetic variability in Child-Pugh Class C patients?
Key steps:
- Population PK modeling : Incorporate covariates like albumin levels and body weight, which influence volume of distribution (e.g., V2/F increased by ~50% in CLD patients) .
- Post-hoc analyses : Pool data from phase 1/2 studies, post-marketing surveillance, and off-label use, despite contraindications .
- Exposure-response simulations : Predict peak platelet counts (e.g., 80.5 × 10⁹/L median in Chinese trials) and adjust dosing for hepatic impairment .
Q. Advanced: How should pharmacodynamic models predict platelet response while minimizing overshooting?
PK/PD modeling framework :
- Mechanistic models : Simulate megakaryocyte differentiation using TPO receptor agonism data .
- Monte Carlo simulations : Predict platelet overshooting risk (1.2% probability with 7-day dosing) and validate against ethnic subgroups (no clinically significant Japanese vs. non-Japanese differences) .
- Covariate analysis : Body weight impacts PK but not PD; thus, fixed dosing is justified .
Q. Advanced: What statistical strategies analyze this compound’s cost-effectiveness vs. platelet transfusions?
Approaches :
- Cost-utility models : Compare direct costs (e.g., 7,170 for transfusions) and quality-adjusted life years (QALYs) .
- Unadjusted comparative effectiveness : Use indirect treatment comparisons when head-to-head data are lacking (e.g., avatrombopag vs. This compound) .
- Real-world evidence : Leverage administrative databases to capture long-term outcomes like rehospitalization rates .
Q. Basic: What drug-drug interaction (DDI) risks are associated with this compound?
Preclinical assessment :
- Enzyme/transporter profiling : this compound is a CYP3A time-dependent inhibitor (IC₅₀ = 8.8 μmol/L) but shows no clinically significant DDIs with midazolam (90% CI for AUC ratio: 0.967–1.11) .
- PBPK modeling : Predict minimal interaction with cyclosporine (19% exposure increase) .
Clinical guidance : Monitor patients on strong CYP3A inducers/inhibitors despite low DDI risk .
Q. Advanced: How are ethnic differences in this compound response evaluated in global trials?
Methodology :
- Regional trials : Conduct phase III studies in target populations (e.g., Chinese patients showing 72.7% transfusion avoidance vs. 18.2% placebo) .
- Covariate-adjusted PK/PD : Compare exposure-response curves between ethnic groups; no significant differences found despite body weight variations .
- Regulatory extrapolation : Use bridging studies to expand indications across regions .
Q. Advanced: What imaging protocols detect portal vein thrombosis (PVT) in long-term safety studies?
Recommendations :
- Prospective Doppler ultrasound : Perform pre- and post-treatment in high-risk patients (e.g., cirrhosis with splenomegaly) .
- Standardized reporting : Classify PVT as symptomatic vs. asymptomatic, with follow-up at 30–90 days post-procedure .
Data : Meta-analyses show comparable PVT rates between this compound and placebo (0.8% vs. 1.2%) .
Q. Basic: What mechanisms underlie this compound’s thrombopoiesis effects in CLD patients?
Mechanistic insights :
- TPO receptor agonism : Binds transmembrane TPO receptors, activating JAK2/STAT5 pathways for megakaryocyte proliferation .
- Protein binding : High albumin affinity reduces free drug levels in hypoalbuminemic patients, requiring PK adjustments .
Functional outcome : Median time to peak platelet count is 14.5 days post-dosing .
Properties
IUPAC Name |
(E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZIJMHMKORZBA-KJCUYJGMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCO[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027951 | |
Record name | Lusutrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Practically insoluble | |
Record name | Lusutrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Lusutrombopag mimics the biological actions of endogenous thrombopoietin (TPO) by acting as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. It binds to the transmembrane domain of the receptor and induces thrombocytopoiesis by targeting the same signal transduction system as that of endogenous TPO, which involves the activation of JAK and STAT pathways. It stimulates the proliferation and differentiation of bone marrow progenitor cells into megakaryocytes, which undergoes maturation to act as precursor cells for platelets. A single megakaryocyte produces and releases thousands of platelets upon maturation and series of remodeling events. Lusutrombopag displays high specificity towards human TPORs when compared to murine TPORs. Lusutrombopag may affect other hematopoietic lineages as well, including erythroid, granulocytic and lymphoid lineages. One case of increased leukocyte and erythrocyte counts that prolonged for over 120 days was reported following administration in a patient with liver cirrhosis (LC) due to hepatitis C virus. | |
Record name | Lusutrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1110766-97-6 | |
Record name | (2E)-3-[2,6-Dichloro-4-[[[4-[3-[(1S)-1-(hexyloxy)ethyl]-2-methoxyphenyl]-2-thiazolyl]amino]carbonyl]phenyl]-2-methyl-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1110766-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lusutrombopag [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110766976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lusutrombopag | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13125 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lusutrombopag | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701027951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LUSUTROMBOPAG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL5JFU42F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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